molecular formula C30H36Br2N2O4 B1429796 4,9-Dibromo-2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone CAS No. 1088205-02-0

4,9-Dibromo-2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone

Cat. No. B1429796
M. Wt: 648.4 g/mol
InChI Key: IMWDVKCSASRBSW-UHFFFAOYSA-N
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Description

This compound, also known as 4,9-Dibromo-2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone, has a molecular formula of C30H36Br2N2O4 . It has an average mass of 648.426 Da and a monoisotopic mass of 646.104187 Da .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 648.426 Da . Further physical and chemical properties are not available in the search results.

Scientific Research Applications

Optical and Electronic Properties

  • Two-Photon Absorbing Properties : A study on naphthalene diimide (NDI)-based molecules, including 2,7-bis-(2-ethylhexyl)-benzo[lmn][3,8]-phenanthroline-1,3,6,8-tetraone, highlighted their two-photon absorption properties, useful in photonic applications (Lin et al., 2010).

  • Organic Solar Cells : Investigations into non-fullerene electron acceptors for organic solar cells utilized derivatives of this compound, demonstrating its potential in renewable energy technologies (Gupta et al., 2015).

Sensing Applications

  • Anion Sensing : A variant of this compound demonstrated efficiency as an anion sensor, particularly for fluoride ions, highlighting its utility in chemical sensing applications (Gu et al., 2016).

  • Phototransistors : Ambipolar organic phototransistors using this compound's derivatives showed capabilities in both p-channel and n-channel modes, pointing to its use in advanced electronic devices (Cho et al., 2023).

Medical and Biological Applications

  • Treatment of Pancreatic Ductal Adenocarcinoma : A trisubstituted naphthalene diimide compound, structurally related to this chemical, was explored as a potential treatment for pancreatic ductal adenocarcinoma, indicating its therapeutic potential (Marchetti et al., 2018).

Environmental Applications

  • CO2 Capture and Release : A derivative of this compound was used in the electrochemical capture and release of CO2 in aqueous electrolytes, showing promise for carbon capture technologies (Apaydin et al., 2017).

properties

IUPAC Name

2,9-dibromo-6,13-bis(2-ethylhexyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36Br2N2O4/c1-5-9-11-17(7-3)15-33-27(35)19-13-22(32)26-24-20(14-21(31)25(23(19)24)29(33)37)28(36)34(30(26)38)16-18(8-4)12-10-6-2/h13-14,17-18H,5-12,15-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMWDVKCSASRBSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CN1C(=O)C2=CC(=C3C4=C2C(=C(C=C4C(=O)N(C3=O)CC(CC)CCCC)Br)C1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36Br2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80857034
Record name 4,9-Dibromo-2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

648.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,9-Dibromo-2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone

CAS RN

1088205-02-0
Record name 4,9-Dibromo-2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,9-Dibromo-2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
Reactant of Route 2
Reactant of Route 2
4,9-Dibromo-2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
Reactant of Route 3
Reactant of Route 3
4,9-Dibromo-2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
Reactant of Route 4
4,9-Dibromo-2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
Reactant of Route 5
Reactant of Route 5
4,9-Dibromo-2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
Reactant of Route 6
4,9-Dibromo-2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone

Citations

For This Compound
5
Citations
CC Lin, M Velusamy, HH Chou, JT Lin, PT Chou - Tetrahedron, 2010 - Elsevier
A new series of 2,7-bis-(2-ethylhexyl)-benzo[lmn][3,8]-phenanthroline-1,3,6,8-tetraone (NDI) based pseudo-quadrupolar molecules (1–6) is presented and their two-photon absorption (…
Number of citations: 38 www.sciencedirect.com
Z Hu, Z Chen, K Zhang, N Zheng, R Xie, X Liu… - Solar …, 2017 - Wiley Online Library
N‐type water/alcohol soluble‐conjugated polymers (n‐WSCPs) have shown promise as electron transport materials (ETMs) in applications such as high‐performance polymer solar …
Number of citations: 47 onlinelibrary.wiley.com
IH Jung, WY Lo, J Jang, W Chen, D Zhao… - Chemistry of …, 2014 - ACS Publications
New electron withdrawing monomers, thieno[2′,3′:5′,6′]pyrido[3,4-g]thieno[3,2-c]isoquinoline-5,11(4H,10H)-dione (TPTI) and fluorenedicyclopentathiophene dimalononitrile (CN), …
Number of citations: 109 pubs.acs.org
H Kim, J Kang, J Park, H Ahn, IN Kang, IH Jung - Macromolecules, 2022 - ACS Publications
Recently, all-polymer-based p–n bulk heterojunction organic photodiodes exhibited a high photocurrent density (J ph ) through the state-of-the-art synthesis in n-type conjugated …
Number of citations: 3 pubs.acs.org
J Hong, YH Ha, H Cha, R Kim, YJ Kim… - … applied materials & …, 2017 - ACS Publications
A series of naphthalene diimide (NDI)-based small molecules were synthesized as nonfullerene acceptors and incorporated in all-small-molecule solar cells. Three NDI-based small …
Number of citations: 34 pubs.acs.org

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